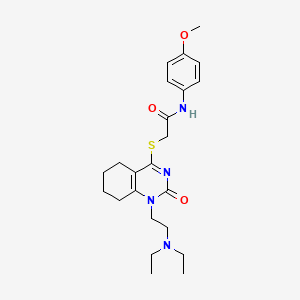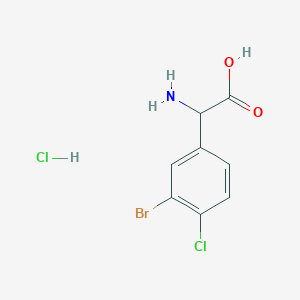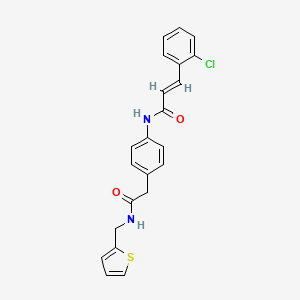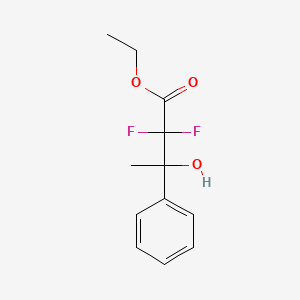
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of hexahydroquinazolin, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a hexahydroquinazolin ring, a thioether group, and a fluorophenyl group. These groups could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom could potentially influence the compound’s polarity, boiling point, and other physical properties .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist Properties
- The chemical demonstrates properties as a neurokinin-1 receptor antagonist, potentially relevant in clinical applications for treating emesis and depression. It is noted for its high affinity, orally active profile, and long central duration of action. The compound's water solubility is also highlighted, exceeding 100 mg/mL, which is beneficial for both intravenous and oral administration (Harrison et al., 2001).
Structural Aspects in Salt and Inclusion Compounds
- Studies on the structural aspects of amide-containing isoquinoline derivatives, which are similar in structure to the specified compound, have been conducted. These studies focus on the formation of gels and crystalline salts upon treatment with different mineral acids. The findings are significant in understanding the compound's interaction with various acids and potential applications in material science (Karmakar et al., 2007).
Broad-Spectrum Antifungal Properties
- Derivatives of the compound have shown effectiveness as broad-spectrum antifungal agents. This application is particularly relevant against Candida and Aspergillus species. The optimization of such derivatives has led to significant improvements in plasmatic stability while maintaining antifungal activity, underscoring their potential in treating fungal infections (Bardiot et al., 2015).
Potential Anticancer Agent
- The compound's derivative has been evaluated for its cytotoxic activity against various human cancer cell lines. It showed potent activity, suggesting its potential as an effective anti-cancer agent. The derivative's inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases is particularly notable, indicating its relevance in cancer treatment (Riadi et al., 2021).
Reaction with Triethyloxonium Fluoroborate
- Research has explored the reactions of similar compounds with triethyloxonium fluoroborate. This study is significant in understanding the chemical reactions and potential transformations of the compound under different conditions, which can be critical in synthetic chemistry applications (Kato et al., 1976).
T-Type Ca2+ Channel Blocker in Cancer Treatment
- A derivative of the compound, acting as a selective T-type Ca2+ channel blocker, has been reported to induce autophagy and apoptosis in cancer cells. This property is significant for potential applications in lung cancer treatment, highlighting the compound's role in generating reactive oxygen species and reducing glucose uptake in cancer cells (Rim et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2S/c1-25(2)12-7-13-26-18-11-6-3-8-15(18)20(24-21(26)28)29-14-19(27)23-17-10-5-4-9-16(17)22/h4-5,9-10H,3,6-8,11-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJCMKJCMMVNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

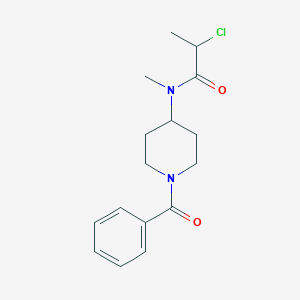
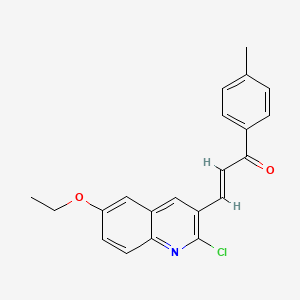

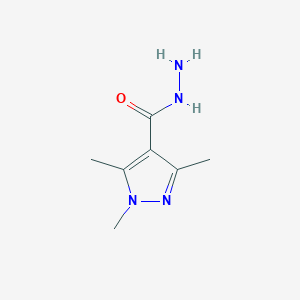
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2689009.png)

![5-Methyl-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2689011.png)
![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2689014.png)
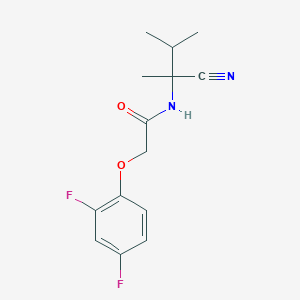
![1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2689016.png)
